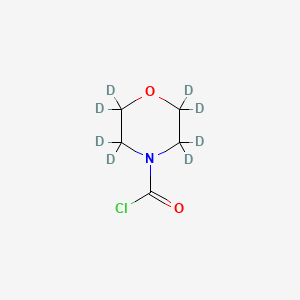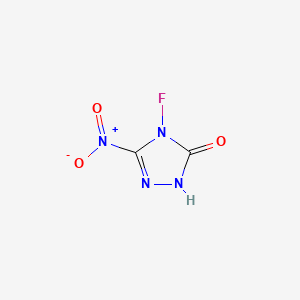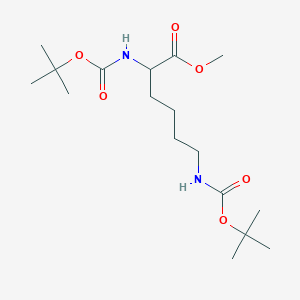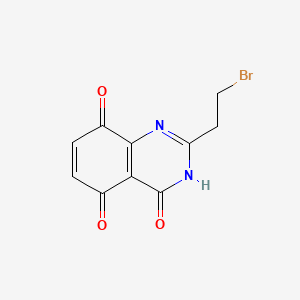
2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromoethyl group attached to the quinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione typically involves the bromination of a quinazoline derivative. One common method includes the reaction of quinazoline-4,5,8-trione with bromoethane in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to modify the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in pharmaceutical and chemical research.
科学研究应用
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.
相似化合物的比较
Similar Compounds
- 2-(2-Chloroethyl)-3H-quinazoline-4,5,8-trione
- 2-(2-Iodoethyl)-3H-quinazoline-4,5,8-trione
- 2-(2-Fluoroethyl)-3H-quinazoline-4,5,8-trione
Uniqueness
2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design.
属性
分子式 |
C10H7BrN2O3 |
|---|---|
分子量 |
283.08 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione |
InChI |
InChI=1S/C10H7BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2H,3-4H2,(H,12,13,16) |
InChI 键 |
ADMYAVGYYRVTKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)NC(=N2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


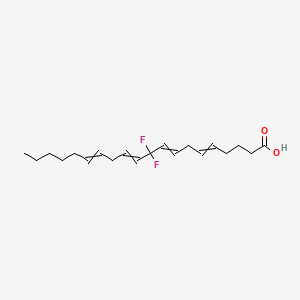
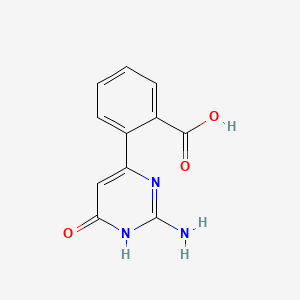



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
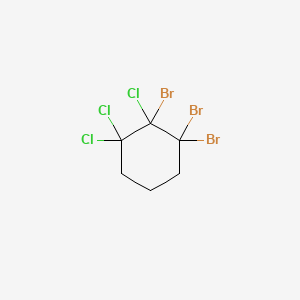
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
